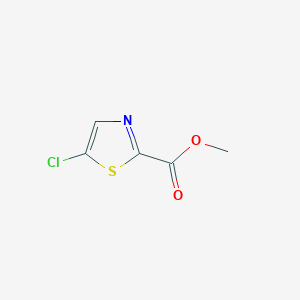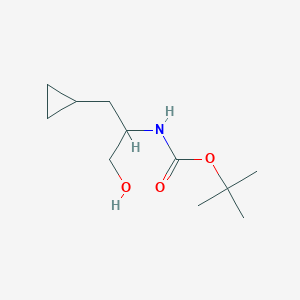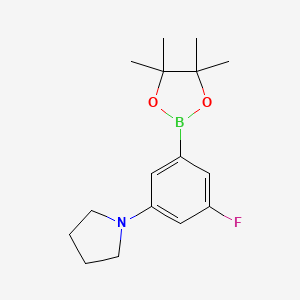
2-Fluoro-4-(trifluoromethoxy)phenylacetic acid
Übersicht
Beschreibung
2-Fluoro-4-(trifluoromethoxy)phenylacetic acid is an organic compound with the molecular formula C9H6F4O3 and a molecular weight of 238.14 g/mol . It is characterized by the presence of both fluorine and trifluoromethoxy groups, which contribute to its unique chemical properties.
Wirkmechanismus
Target of Action
Similar compounds have been used to synthesize potent and selective human a2b adenosine receptor antagonists , suggesting that this compound may also interact with adenosine receptors.
Mode of Action
It’s known that similar compounds undergo reactions mediated by mono-n-protected amino acid ligands . This suggests that 2-Fluoro-4-(trifluoromethoxy)phenylacetic acid may also interact with its targets through similar mechanisms.
Result of Action
Similar compounds have been used to synthesize potent and selective human a2b adenosine receptor antagonists , suggesting that this compound may also have significant effects at the molecular and cellular level.
Vorbereitungsmethoden
One common method involves the reaction of 2-fluoro-4-(trifluoromethoxy)benzyl alcohol with sodium hydride in methyl t-butyl ether, followed by the addition of trichloroacetonitrile at low temperatures . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
2-Fluoro-4-(trifluoromethoxy)phenylacetic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: The fluorine and trifluoromethoxy groups can be substituted with other functional groups under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
2-Fluoro-4-(trifluoromethoxy)phenylacetic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: Its derivatives are studied for potential biological activities and interactions with biomolecules.
Medicine: The compound is explored for its potential use in drug development, particularly for its unique fluorine-containing structure which can enhance the pharmacokinetic properties of drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Vergleich Mit ähnlichen Verbindungen
2-Fluoro-4-(trifluoromethoxy)phenylacetic acid can be compared with other fluorine-containing compounds such as:
2-Fluoro-4-methoxyphenylacetic acid: Similar structure but lacks the trifluoromethoxy group.
4-(Trifluoromethoxy)phenylacetic acid: Lacks the fluorine atom on the phenyl ring.
2-Fluoro-4-(trifluoromethyl)phenylacetic acid: Contains a trifluoromethyl group instead of trifluoromethoxy. The presence of both fluorine and trifluoromethoxy groups in this compound makes it unique, as these groups can significantly influence its chemical reactivity and biological activity.
Eigenschaften
IUPAC Name |
2-[2-fluoro-4-(trifluoromethoxy)phenyl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F4O3/c10-7-4-6(16-9(11,12)13)2-1-5(7)3-8(14)15/h1-2,4H,3H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCGLNHLUACANGU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1OC(F)(F)F)F)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![8-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,4-dioxaspiro[4.5]decane](/img/structure/B1401287.png)



![Methyl 3'-amino-4-fluoro-[1,1'-biphenyl]-3-carboxylate hydrochloride](/img/structure/B1401295.png)


![3-(6-Bromopyridin-2-yl)-6-chloroimidazo[1,2-a]pyridine](/img/structure/B1401298.png)



